1,6-dimethylchrysene

Description

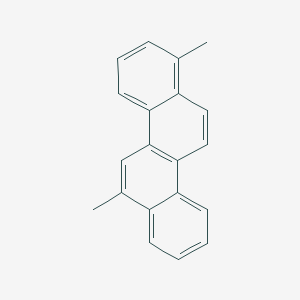

Structure

3D Structure

Properties

IUPAC Name |

1,6-dimethylchrysene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16/c1-13-6-5-9-18-16(13)10-11-19-17-8-4-3-7-15(17)14(2)12-20(18)19/h3-12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZEOIWPUGZKNOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CC3=C(C2=CC=C1)C=C(C4=CC=CC=C34)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20151684 | |

| Record name | Chrysene, 1,6-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20151684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117022-39-6 | |

| Record name | Chrysene, 1,6-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117022396 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chrysene, 1,6-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20151684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Environmental Occurrence and Sources of 1,6-Dimethylchrysene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current knowledge on the environmental presence and origins of 1,6-dimethylchrysene, a member of the polycyclic aromatic hydrocarbon (PAH) family. While specific quantitative data for this compound is scarce in publicly available literature, this document synthesizes information on closely related compounds and provides a framework for its detection and analysis. This guide also delves into the metabolic pathways of related compounds, offering insights into the potential biological fate of this compound.

Environmental Occurrence

This compound, as a methylated polycyclic aromatic hydrocarbon (mPAH), is expected to be found in various environmental compartments due to its formation during the incomplete combustion of organic matter. While specific concentrations for this particular isomer are not widely reported, the presence of C2-chrysenes, a category that includes dimethylchrysenes, has been documented in environmental samples.

Table 1: Environmental Occurrence of C2-Chrysenes

| Environmental Matrix | Concentration Range | Location |

| Sediment | 35.9 ng/g (mean) | Barents and Norwegian Seas[1] |

It is important to note that the reported value for C2-chrysenes represents a mixture of isomers, and the contribution of this compound to this total is unknown without isomer-specific analysis. The lipophilic nature of PAHs suggests that this compound will preferentially adsorb to particulate matter in the air and accumulate in soil and sediments.

Sources of this compound

The sources of this compound are intrinsically linked to the sources of its parent compound, chrysene, and other PAHs. These sources can be broadly categorized as natural and anthropogenic.

Natural Sources:

-

Geological Sources: Methylated chrysenes are naturally occurring components of crude oil and coal.[2] Their presence in these fossil fuels is a result of diagenetic and catagenetic processes acting on sedimentary organic matter over geological time.

-

Natural Combustion: Forest fires and volcanic eruptions release a complex mixture of PAHs, including methylated derivatives, into the atmosphere.

Anthropogenic Sources:

-

Fossil Fuel Combustion: The burning of fossil fuels, particularly in internal combustion engines (gasoline and diesel) and for power generation, is a major source of PAHs.

-

Industrial Processes: Industrial activities such as coal coking, asphalt production, and aluminum smelting are significant emitters of PAHs.

-

Waste Incineration: The incomplete combustion of municipal and industrial waste can release a variety of PAHs into the environment.

-

Domestic Sources: Residential heating with wood, coal, or oil, as well as tobacco smoke, contribute to localized PAH concentrations.

Experimental Protocols

Sample Extraction and Cleanup

The choice of extraction method depends on the sample matrix.

-

Soils and Sediments:

-

Soxhlet Extraction: A classic and exhaustive technique using a suitable solvent like a hexane/acetone mixture.

-

Pressurized Liquid Extraction (PLE): A more rapid and efficient method using elevated temperature and pressure.

-

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): A streamlined method involving solvent extraction with acetonitrile followed by dispersive solid-phase extraction (dSPE) for cleanup.

-

-

Air (Particulate Matter):

-

Filters are typically extracted using sonication or Soxhlet extraction with a suitable solvent mixture.

-

-

Water:

-

Liquid-Liquid Extraction (LLE): Using a non-polar solvent like dichloromethane.

-

Solid-Phase Extraction (SPE): Using a cartridge packed with a sorbent that retains PAHs, which are then eluted with a solvent.

-

Cleanup: Following extraction, the extract is typically cleaned up to remove interfering compounds. This is often achieved using column chromatography with silica gel or Florisil, or by using SPE cartridges.

Analytical Instrumentation

Gas Chromatography-Mass Spectrometry (GC-MS) is the most common and effective technique for the separation and quantification of PAH isomers.

-

Gas Chromatography (GC):

-

Column: A high-resolution capillary column, such as a 60 m x 0.25 mm i.d. column with a 0.25 µm film thickness of 5% phenyl-methylpolysiloxane (e.g., HP-5MS), is recommended for separating the numerous PAH isomers.[2]

-

Injection: Splitless injection is typically used for trace analysis.

-

Oven Temperature Program: A carefully optimized temperature program is essential for resolving isomeric compounds. A typical program might start at a low temperature (e.g., 80°C), ramp up to a high temperature (e.g., 310°C), and hold for a period to ensure elution of all compounds.[2]

-

-

Mass Spectrometry (MS):

-

Ionization: Electron ionization (EI) is the standard ionization method.

-

Detection: Selected Ion Monitoring (SIM) mode is used for quantification to enhance sensitivity and selectivity by monitoring the characteristic ions of the target analyte. For this compound (molecular weight 256.34 g/mol ), the molecular ion (m/z 256) would be the primary ion to monitor.

-

Visualization of Key Processes

General Workflow for Analysis

Caption: A generalized workflow for the analysis of this compound from environmental samples.

Inferred Metabolic Pathway of this compound

While the specific metabolic pathway of this compound has not been fully elucidated, it is expected to undergo metabolic activation similar to other carcinogenic PAHs. This process is primarily mediated by cytochrome P450 (CYP) enzymes.[4][5][6] The following diagram illustrates a plausible metabolic activation pathway based on the known metabolism of related compounds.

Caption: An inferred metabolic activation pathway for this compound leading to potential carcinogenicity.

Conclusion

This compound is an environmental contaminant originating from both natural and anthropogenic sources, primarily related to the combustion of organic materials and the use of fossil fuels. While quantitative data on its environmental concentrations are limited, its presence can be inferred from the detection of broader classes of methylated PAHs. The analytical methodologies for its detection and quantification are well-established for the PAH class of compounds and can be adapted for this specific isomer. Further research is needed to determine the precise environmental levels of this compound and to fully understand its toxicological profile and potential for signaling pathway disruption. The inferred metabolic pathway highlights the potential for this compound to be transformed into reactive metabolites that can interact with cellular macromolecules, a hallmark of many carcinogenic PAHs.

References

- 1. hi.no [hi.no]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and tumor-initiating activities of dimethylchrysenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Metabolic activation of polycyclic aromatic hydrocarbons to carcinogens by cytochromes P450 1A1 and1B1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Exposure to an environmental mixture of polycyclic aromatic hydrocarbons (PAHs) induces hepatic cytochrome P450 enzymes in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

Toxicological Profile of 1,6-Dimethylchrysene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current toxicological knowledge of 1,6-dimethylchrysene, a polycyclic aromatic hydrocarbon (PAH). Due to the limited availability of data specific to this isomer, this document synthesizes direct findings on this compound with relevant information from closely related dimethylchrysene and methylchrysene compounds to present a plausible toxicological profile. This guide covers key areas of toxicology, including carcinogenicity, genotoxicity, and metabolism, with a focus on quantitative data, experimental methodologies, and the underlying molecular pathways. All quantitative data is presented in structured tables for clarity, and detailed experimental protocols for key cited studies are provided. Furthermore, signaling pathways and experimental workflows are visualized using diagrams to facilitate understanding.

Carcinogenicity

The carcinogenic potential of this compound has been evaluated in a mouse skin tumor-initiation bioassay.

Quantitative Carcinogenicity Data

| Compound | Tumorigenic Activity on Mouse Skin | Reference |

| This compound | Significantly less tumorigenic than 5-Methylchrysene | [1][2] |

| 5-Methylchrysene | Highly tumorigenic | [1][2] |

| 5,6-Dimethylchrysene | Weakly tumorigenic | [3] |

| 5,7-Dimethylchrysene | Weakly tumorigenic | [3] |

Experimental Protocol: Mouse Skin Tumor Initiation-Promotion Bioassay

The assessment of the tumor-initiating activity of this compound and its isomers typically follows a standardized protocol.

-

Animal Model: Female CD-1 or SENCAR mice, approximately 7-9 weeks old.

-

Initiation Phase: A single topical application of the test compound (e.g., this compound) dissolved in a suitable solvent (e.g., acetone) is administered to the shaved dorsal skin of the mice.

-

Promotion Phase: Starting one to two weeks after initiation, a tumor promoter, typically 12-O-tetradecanoylphorbol-13-acetate (TPA), is applied topically to the same area, usually twice a week, for a period of 20-25 weeks.

-

Observation and Data Collection: The mice are monitored weekly for the appearance, number, and size of skin tumors (papillomas). The study duration is typically 20-30 weeks of promotion.

-

Histopathological Analysis: At the end of the study, skin tumors and other relevant tissues are collected, preserved, and subjected to histopathological examination to confirm the nature of the lesions (e.g., papillomas, squamous cell carcinomas).

References

In Vivo Metabolic Pathways of 1,6-Dimethylchrysene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct in vivo metabolic studies on 1,6-dimethylchrysene are not extensively available in published literature. The following guide is constructed based on established metabolic pathways of closely related dimethylchrysene isomers and the broader principles of polycyclic aromatic hydrocarbon (PAH) metabolism. The quantitative data and specific pathway details presented are illustrative and intended to provide a scientifically grounded framework for research and development.

Introduction

This compound is a polycyclic aromatic hydrocarbon (PAH) characterized by a chrysene backbone with methyl groups at the 1 and 6 positions. Like other PAHs, the biological activity and potential carcinogenicity of this compound are intrinsically linked to its metabolic activation and detoxification pathways. This technical guide provides an in-depth overview of the putative in vivo metabolic pathways of this compound, drawing parallels from the metabolism of other methylated chrysenes. It includes illustrative quantitative data, detailed experimental protocols, and pathway visualizations to support further research in this area.

Proposed Metabolic Pathways of this compound

The in vivo metabolism of this compound is expected to proceed through a series of enzymatic reactions primarily catalyzed by the cytochrome P450 (CYP) monooxygenase system, followed by secondary metabolism by enzymes such as epoxide hydrolase and various conjugation enzymes. The metabolism can be broadly categorized into two main initial pathways: methyl group oxidation and aromatic ring oxidation.

2.1. Methyl Group Oxidation:

One of the primary metabolic routes for methylated PAHs is the hydroxylation of the methyl groups. In the case of this compound, this would lead to the formation of 1-(hydroxymethyl)-6-methylchrysene and 1-methyl-6-(hydroxymethyl)chrysene. This reaction is typically catalyzed by CYP enzymes, particularly from the CYP1A and CYP3A families. These alcohol metabolites can be further oxidized to aldehydes and carboxylic acids, increasing their water solubility and facilitating their excretion.

2.2. Aromatic Ring Oxidation:

The chrysene ring system is also a target for oxidative metabolism. CYP enzymes can introduce epoxide groups at various positions on the aromatic rings. These epoxides can then undergo one of two main fates:

-

Detoxification: The epoxides can be conjugated with glutathione (GSH) by glutathione S-transferases (GSTs) or hydrolyzed by microsomal epoxide hydrolase (mEH) to form trans-dihydrodiols.

-

Activation: Certain epoxides, particularly those in the "bay region," can be converted by epoxide hydrolase to dihydrodiols, which are then further epoxidized by CYPs to form highly reactive dihydrodiol epoxides. These dihydrodiol epoxides are considered ultimate carcinogens as they can form covalent adducts with DNA, leading to mutations.

For this compound, the potential sites of ring oxidation would lead to the formation of various dihydrodiols, such as this compound-7,8-diol and this compound-9,10-diol.

2.3. Secondary Metabolism and Excretion:

The primary metabolites, including hydroxymethyl derivatives and dihydrodiols, can undergo further conjugation reactions (Phase II metabolism) to enhance their water solubility and facilitate their elimination from the body. These reactions include glucuronidation, sulfation, and glutathione conjugation. The resulting conjugates are then primarily excreted in the bile and urine.

Quantitative Data on Metabolite Formation (Illustrative)

As direct quantitative data for this compound metabolism is unavailable, the following tables provide an illustrative representation based on studies of 5-methylchrysene and 6-methylchrysene. These values are intended to give researchers a comparative sense of the potential metabolite distribution.

Table 1: Illustrative In Vitro Formation Rates of this compound Metabolites in Rat Liver Microsomes

| Metabolite | Putative Enzyme | Formation Rate (pmol/min/mg protein) |

| 1-(hydroxymethyl)-6-methylchrysene | CYP1A2, CYP3A4 | 5.5 ± 1.2 |

| 1-methyl-6-(hydroxymethyl)chrysene | CYP1A2, CYP3A4 | 4.8 ± 0.9 |

| This compound-7,8-diol | CYP1A1, CYP1B1 | 2.1 ± 0.5 |

| This compound-9,10-diol | CYP1A1, CYP1B1 | 1.5 ± 0.3 |

Table 2: Illustrative Distribution of this compound Metabolites in Rat Urine (24h post-dose)

| Metabolite Conjugate | Percentage of Total Urinary Metabolites |

| Glucuronide Conjugates | 45% |

| Sulfate Conjugates | 30% |

| Glutathione Conjugates | 20% |

| Unconjugated Metabolites | 5% |

Detailed Methodologies for Key Experiments

The following section outlines a representative experimental protocol for studying the in vivo metabolism of this compound in a rodent model.

4.1. Animal Model and Dosing

-

Animal Model: Male Sprague-Dawley rats (8-10 weeks old) are a commonly used model for PAH metabolism studies.

-

Acclimatization: Animals should be acclimatized for at least one week prior to the experiment with controlled temperature, humidity, and a 12-hour light/dark cycle. They should have ad libitum access to standard chow and water.

-

Dosing: this compound can be dissolved in a suitable vehicle such as corn oil. A typical dose for a metabolism study might range from 1 to 10 mg/kg body weight, administered via oral gavage or intraperitoneal injection. A control group receiving only the vehicle should be included.

4.2. Sample Collection

-

Urine and Feces: Animals are housed in individual metabolic cages to allow for the separate collection of urine and feces. Samples are typically collected at 24-hour intervals for up to 72 hours post-dose. Samples should be stored at -80°C until analysis.

-

Blood: Blood samples can be collected at various time points (e.g., 1, 2, 4, 8, 24 hours) via tail vein or cardiac puncture at the termination of the study. Plasma is separated by centrifugation and stored at -80°C.

-

Tissues: At the end of the study, animals are euthanized, and key tissues such as the liver, lungs, kidneys, and adipose tissue are collected, flash-frozen in liquid nitrogen, and stored at -80°C.

4.3. Metabolite Extraction and Analysis

-

Urine: Urine samples are often treated with β-glucuronidase and sulfatase to hydrolyze the conjugated metabolites. The deconjugated metabolites are then extracted using solid-phase extraction (SPE) or liquid-liquid extraction (LLE) with a solvent like ethyl acetate.

-

Tissues: Tissues are homogenized, and metabolites are extracted using an appropriate organic solvent system.

-

Analytical Techniques:

-

High-Performance Liquid Chromatography (HPLC): HPLC with fluorescence and/or UV detection is a primary tool for separating and quantifying PAH metabolites. A reverse-phase C18 column is typically used with a gradient of water and acetonitrile or methanol.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used for the identification and quantification of metabolites after derivatization (e.g., silylation) to increase their volatility.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS provides high sensitivity and specificity for the identification and quantification of metabolites and their conjugates without the need for deconjugation.

-

Visualizations of Metabolic Pathways and Workflows

5.1. Proposed Metabolic Pathway of this compound

5.2. Experimental Workflow for In Vivo Metabolism Study

The Genesis of a Polycyclic Aromatic Hydrocarbon: Unearthing the First Synthesis of 1,6-Dimethylchrysene

The historical discovery of 1,6-dimethylchrysene, a polycyclic aromatic hydrocarbon (PAH), is rooted in the broader exploration of chrysene and its derivatives, a field of intense research in the early to mid-20th century driven by the burgeoning interest in the relationship between chemical structure and carcinogenic activity. While a definitive singular "discovery" paper remains elusive in readily available archives, the synthesis of this compound can be contextualized within the pioneering work on the synthesis of methylated PAHs. A significant contribution to the synthesis of various dimethylchrysenes, including the 1,6-isomer, was detailed in later studies, such as the 1988 paper on the "Synthesis and tumor-initiating activities of dimethylchrysenes," which built upon decades of foundational synthetic organic chemistry.[1]

The early syntheses of substituted chrysenes were often multi-step processes, relying on classical reactions of aromatic chemistry. These methods were crucial in providing researchers with pure samples of specific isomers to study their physical, chemical, and biological properties. The general approach often involved the construction of the chrysene skeleton through cyclization reactions of appropriately substituted precursors.

Experimental Protocols of Early Synthetic Methods

The precise, original experimental protocol for the very first synthesis of this compound is not detailed in the currently accessible literature. However, based on the established synthetic methodologies for polycyclic aromatic hydrocarbons of that era, a likely pathway would have involved a multi-step sequence. A plausible historical synthesis could have been analogous to the methods used for other methylated chrysenes, which often employed reactions like the Robinson annulation, Diels-Alder reactions, or Friedel-Crafts acylations and alkylations to build the complex ring system.

For instance, a general approach could involve the reaction of a substituted naphthalene derivative with a suitable annulating agent to form the tetracyclic chrysene core. The placement of the methyl groups would be directed by the substitution pattern of the starting materials.

A representative, though not definitively the first, synthetic approach for a dimethylchrysene from the mid-20th century might have included the following conceptual steps:

-

Preparation of a Substituted Naphthyl Grignard Reagent: Synthesis of a Grignard reagent from a brominated methylnaphthalene.

-

Reaction with a Substituted Indanone: Condensation of the Grignard reagent with a methyl-substituted indanone to form a tertiary alcohol.

-

Dehydration and Cyclization: Acid-catalyzed dehydration of the alcohol followed by intramolecular cyclization to form a partially hydrogenated dimethylchrysene derivative.

-

Aromatization: Dehydrogenation of the intermediate using a reagent like sulfur or selenium at high temperatures to yield the fully aromatic this compound.

Quantitative Data from Historical Syntheses

Historical quantitative data for the initial synthesis of this compound is not available in the reviewed literature. Early organic synthesis papers often reported yields and melting points as the primary characterization data. For comparison, a more recent synthesis of various dimethylchrysenes reported in 1988 provides an indication of the types of data that would have been collected, although the specific values would likely differ from the pioneering, unoptimized procedures.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Spectroscopic Data (from later studies) |

| This compound | C₂₀H₁₆ | 256.34 | Not available in historical context | ¹H NMR, Mass Spectrometry |

Note: The melting point and specific spectroscopic data from the initial discovery are not available in the searched records. The table reflects the type of data that would have been sought.

Visualizing the Synthetic Pathway

To illustrate a plausible historical synthetic logic for this compound, the following diagram outlines a conceptual reaction sequence based on established synthetic methods for polycyclic aromatic hydrocarbons.

This generalized pathway highlights the key transformations that would have been necessary to construct the this compound molecule using the chemical repertoire available to organic chemists in the early 20th century. The discovery and synthesis of this and other polycyclic aromatic hydrocarbons were critical steps in advancing the understanding of organic reactions and the molecular basis of carcinogenesis.

References

Spectroscopic Analysis of 1,6-Dimethylchrysene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of 1,6-dimethylchrysene, a polycyclic aromatic hydrocarbon (PAH). Due to the limited availability of direct experimental spectra for this compound, this guide presents predicted spectroscopic data based on the analysis of the parent compound, chrysene, and established principles of spectroscopic interpretation. Detailed experimental protocols for obtaining Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra are also provided to facilitate further research and analysis.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for the spectroscopic analysis of this compound. These predictions are derived from the known spectral data of chrysene and the expected influence of two methyl group substituents at the C1 and C6 positions.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Solvent: CDCl₃, Reference: TMS (δ = 0.00 ppm)

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~8.8 - 9.1 | d | 1H | H12 |

| ~8.7 - 8.9 | d | 1H | H7 |

| ~8.0 - 8.2 | m | 2H | H5, H8 |

| ~7.6 - 7.8 | m | 4H | H2, H3, H9, H10 |

| ~7.5 - 7.7 | d | 1H | H4 |

| ~7.4 - 7.6 | d | 1H | H11 |

| ~2.5 - 2.8 | s | 3H | 1-CH₃ |

| ~2.5 - 2.8 | s | 3H | 6-CH₃ |

Note: The predicted chemical shifts for the aromatic protons are based on the data for chrysene, with slight adjustments anticipated due to the electronic effects of the methyl groups. The exact shifts and coupling patterns would require experimental verification. The methyl proton signals are expected to appear as singlets in the upfield region of the aromatic spectrum.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Solvent: CDCl₃

| Chemical Shift (δ, ppm) | Carbon Type | Assignment |

| ~130 - 135 | Quaternary | C4a, C4b, C8a, C12a, C12b, C12c |

| ~128 - 132 | Quaternary | C1, C6 |

| ~125 - 129 | Methine | C3, C4, C5, C7, C8, C9, C10, C11, C12 |

| ~122 - 126 | Methine | C2 |

| ~20 - 25 | Methyl | 1-CH₃, 6-CH₃ |

Note: The introduction of methyl groups at C1 and C6 will shift the signals of these carbons and their neighboring carbons. The values presented are estimations based on typical substituent effects on aromatic systems.

Table 3: Predicted Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| 3100 - 3000 | Medium | C-H Stretch | Aromatic |

| 2960 - 2850 | Medium | C-H Stretch | Methyl (CH₃) |

| 1620 - 1580 | Medium-Weak | C=C Stretch | Aromatic Ring |

| 1470 - 1430 | Medium | C-H Bend | Methyl (CH₃) |

| 1390 - 1370 | Medium | C-H Bend | Methyl (CH₃) |

| 900 - 675 | Strong | C-H Bend (out-of-plane) | Aromatic |

Note: The IR spectrum is expected to be dominated by aromatic C-H and C=C stretching and bending vibrations, with additional characteristic peaks for the methyl C-H stretching and bending modes.

Table 4: Predicted UV-Vis Absorption Maxima for this compound

Solvent: Ethanol or Cyclohexane

| Wavelength (λmax, nm) | Molar Absorptivity (ε) | Transition |

| ~365 | Moderate | π → π |

| ~325 | High | π → π |

| ~270 | Very High | π → π |

| ~260 | Very High | π → π |

Note: Alkyl substitution on polycyclic aromatic hydrocarbons typically causes a small bathochromic (red) shift in the absorption maxima compared to the parent compound. The predicted values are slightly shifted from the known values for chrysene.

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the ¹H and ¹³C chemical environments in the this compound molecule.

Methodology:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry vial.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube to remove any particulate matter.

-

Cap the NMR tube securely.

-

-

Instrument Parameters (¹H NMR):

-

Spectrometer: 400 MHz or higher field instrument.

-

Pulse Sequence: Standard single-pulse sequence.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64, depending on sample concentration.

-

Spectral Width: 0-12 ppm.

-

-

Instrument Parameters (¹³C NMR):

-

Spectrometer: 100 MHz or higher.

-

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, depending on sample concentration and desired signal-to-noise ratio.

-

Spectral Width: 0-200 ppm.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

-

Integrate the peaks in the ¹H NMR spectrum.

-

Analyze the chemical shifts, multiplicities, and coupling constants.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups and characteristic vibrations of this compound.

Methodology (Attenuated Total Reflectance - ATR):

-

Sample Preparation:

-

Place a small, solid sample of this compound directly onto the ATR crystal.

-

Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

-

-

Instrument Parameters:

-

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

-

Scan Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Data Acquisition and Processing:

-

Collect a background spectrum of the empty ATR crystal.

-

Collect the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify and label the major absorption bands.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To determine the electronic absorption properties of this compound.

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in a UV-grade solvent such as ethanol or cyclohexane.

-

Perform serial dilutions to obtain a solution with an absorbance in the range of 0.1 - 1.0 AU. A typical concentration for PAHs is in the micromolar range.

-

-

Instrument Parameters:

-

Spectrometer: Double-beam UV-Vis spectrophotometer.

-

Scan Range: 200 - 600 nm.

-

Scan Speed: Medium.

-

Cuvette: Use a matched pair of 1 cm path length quartz cuvettes.

-

-

Data Acquisition:

-

Fill one cuvette with the pure solvent to be used as a blank.

-

Fill the second cuvette with the sample solution.

-

Place the cuvettes in the spectrophotometer and record the baseline with the blank.

-

Record the absorption spectrum of the sample.

-

-

Data Analysis:

-

Identify the wavelengths of maximum absorbance (λmax).

-

If the concentration is known, calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εbc).

-

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.

Carcinogenic Potential of 1,6-Dimethylchrysene: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current scientific understanding of the carcinogenic potential of 1,6-dimethylchrysene, a polycyclic aromatic hydrocarbon (PAH). While research on many PAHs is extensive, data specifically pertaining to the 1,6-dimethyl isomer of chrysene is notably limited. This document summarizes the available data on its tumorigenicity, outlines general experimental protocols relevant to its assessment, and discusses the probable, yet unconfirmed, metabolic pathways and mechanisms of action based on current knowledge of chrysene and its derivatives. A significant focus is placed on identifying the existing knowledge gaps to guide future research in this area.

Introduction

Polycyclic aromatic hydrocarbons (PAHs) are a large class of organic compounds that are of significant interest to researchers and drug development professionals due to their widespread environmental presence and potent carcinogenic properties. The position of methyl groups on the aromatic ring system can dramatically influence the carcinogenic activity of the parent compound. Chrysene and its methylated derivatives have been the subject of numerous studies to elucidate these structure-activity relationships. This whitepaper focuses specifically on this compound, providing a detailed technical guide to its carcinogenic potential based on the available scientific literature.

Tumorigenic Activity

The most direct evidence for the carcinogenic potential of this compound comes from a study that synthesized and evaluated the tumor-initiating activity of a series of dimethylchrysenes on mouse skin. The findings from this pivotal study are summarized below.

Comparative Tumor-Initiating Activity

Table 1: Summary of Comparative Tumor-Initiating Activity of Dimethylchrysenes

| Compound | Tumor-Initiating Activity on Mouse Skin (Compared to 5-methylchrysene) |

| This compound | Significantly less active |

| 1,5-Dimethylchrysene | Significantly less active |

| 5,6-Dimethylchrysene | Significant activity |

| 5,7-Dimethylchrysene | Low activity |

| 5,12-Dimethylchrysene | Significantly less active |

| 6,7-Dimethylchrysene | Significantly less active |

| 6,12-Dimethylchrysene | Significantly less active |

Source: Amin et al., 1988[1]

It is crucial to note that while this study provides a qualitative comparison, specific quantitative data for this compound, such as the number of tumors per mouse or the percentage of tumor-bearing mice, were not detailed in the abstract.

Experimental Protocols

Detailed experimental protocols for the carcinogenicity testing of this compound are not available in the public domain. However, a standard protocol for a mouse skin tumor initiation-promotion assay, which was the methodology used in the key study, is outlined below.

General Protocol for Mouse Skin Tumor Initiation-Promotion Assay

This protocol is a generalized representation and may not reflect the exact parameters used for testing this compound.

-

Animal Model: Typically, a sensitive strain of mice, such as CD-1 or SENCAR, is used. Animals are housed under controlled conditions of temperature, humidity, and light cycle, with ad libitum access to food and water.

-

Initiation Phase: A single topical application of the test compound (e.g., this compound) dissolved in a suitable solvent (e.g., acetone) is administered to the shaved dorsal skin of the mice. A range of doses is typically tested.

-

Promotion Phase: Approximately one to two weeks after initiation, a tumor promoter, most commonly 12-O-tetradecanoylphorbol-13-acetate (TPA), is applied topically to the same area. This application is repeated, usually twice weekly, for a period of 20-25 weeks.

-

Observation and Data Collection: The animals are observed regularly for the appearance and development of skin tumors (papillomas and carcinomas). The number and size of tumors are recorded for each animal.

-

Histopathological Analysis: At the termination of the study, skin tumors and other relevant tissues are collected for histopathological examination to confirm the diagnosis and assess the malignancy of the tumors.

Metabolism and DNA Adduct Formation (Predicted)

There is no specific data on the metabolism or DNA adduct formation of this compound. However, based on the well-established metabolic activation pathways for other carcinogenic PAHs, a predicted pathway can be outlined.

Predicted Metabolic Activation Pathway

The carcinogenicity of most PAHs is dependent on their metabolic activation to reactive electrophiles that can bind to cellular macromolecules, including DNA. The primary pathway for this activation involves cytochrome P450 monooxygenases (CYPs) and epoxide hydrolase.

-

Epoxidation: this compound is likely metabolized by CYP enzymes to form an arene oxide.

-

Hydration: Epoxide hydrolase would then convert the arene oxide to a trans-dihydrodiol.

-

Second Epoxidation: A second epoxidation by CYPs would form a highly reactive diol epoxide. This diol epoxide is considered the ultimate carcinogen.

DNA Adducts

The diol epoxide metabolite is expected to be highly reactive and capable of forming covalent adducts with DNA, primarily with guanine and adenine bases. These DNA adducts, if not repaired, can lead to mutations during DNA replication, which is a critical step in the initiation of cancer. To date, no studies have identified or characterized DNA adducts specifically formed from this compound.

Signaling Pathways (Predicted)

The specific signaling pathways affected by this compound have not been investigated. However, carcinogenic PAHs are known to perturb various cellular signaling pathways, which can contribute to tumor development. It is plausible that this compound, should it form DNA adducts and initiate carcinogenesis, would impact similar pathways.

Gaps in Knowledge and Future Directions

The current body of literature on the carcinogenic potential of this compound is sparse. The following are key areas where further research is critically needed:

-

Quantitative Carcinogenicity Data: A comprehensive in vivo study to determine the dose-response relationship for the tumor-initiating activity of this compound is required.

-

Metabolism and Metabolite Profiling: In vitro and in vivo studies are needed to identify the metabolites of this compound and the specific CYP enzymes involved in its metabolism.

-

DNA Adduct Characterization: Research to identify and quantify the specific DNA adducts formed by this compound or its metabolites is essential to confirm its genotoxic potential.

-

Mutagenicity Studies: Standard mutagenicity assays (e.g., Ames test) would provide valuable information on the mutagenic potential of the parent compound and its metabolites.

-

Signaling Pathway Analysis: Investigations into the effects of this compound on key cellular signaling pathways would provide insights into its mechanisms of action.

Conclusion

Based on the limited available evidence, this compound exhibits low to negligible carcinogenic potential as a tumor initiator on mouse skin, particularly when compared to other methylated chrysenes. However, the lack of comprehensive data on its metabolism, DNA adduct formation, and effects on cellular signaling pathways precludes a definitive assessment of its risk to human health. This technical guide highlights the significant knowledge gaps and underscores the need for further research to fully elucidate the carcinogenic potential of this specific PAH isomer. For drug development professionals, the low tumorigenicity of the this compound backbone, in contrast to other isomers, may offer structural insights for the design of safer molecules.

References

Quantum Chemical Calculations for 1,6-Dimethylchrysene: A Technical Guide

Introduction

1,6-dimethylchrysene is a polycyclic aromatic hydrocarbon (PAH), a class of molecules with significant interest in materials science and toxicology. Quantum chemical calculations are indispensable for elucidating the electronic and structural properties of such molecules, providing insights that are crucial for applications in drug development and for understanding their metabolic pathways and potential carcinogenicity. While extensive computational studies on the parent chrysene molecule and some of its other derivatives exist, specific quantum chemical data for this compound is not widely available in peer-reviewed literature. This guide, therefore, presents a comprehensive, best-practice methodology for performing such calculations, based on established computational protocols for similar PAHs. The presented data is illustrative of the expected outcomes of such a study.

Methodology: A Roadmap for In Silico Analysis

The following section details a robust experimental protocol for conducting quantum chemical calculations on this compound using Density Functional Theory (DFT), a workhorse of modern computational chemistry.

Computational Protocol

-

Initial Structure Preparation: The starting point is the generation of a 3D structure of this compound. This can be achieved using molecular building software (e.g., Avogadro, ChemDraw) and a preliminary geometry optimization using a computationally less expensive method like molecular mechanics.

-

Geometry Optimization: To find the most stable molecular structure, a full geometry optimization is performed. This is a crucial step as all subsequent property calculations depend on the accuracy of the optimized geometry.

-

Software: Gaussian 16 or a similar quantum chemistry software package is recommended.

-

Method: Density Functional Theory (DFT) is the method of choice for its balance of accuracy and computational cost.

-

Functional: The B3LYP hybrid functional is a widely used and well-validated functional for organic molecules.[1]

-

Basis Set: A Pople-style basis set such as 6-31G(d,p) is a good starting point. For higher accuracy, a larger basis set like 6-311+G(2d,p) is advisable, which includes diffuse functions (+) to better describe the electron distribution far from the nucleus and additional polarization functions (2d,p).[2]

-

-

Frequency Analysis: Following geometry optimization, a frequency calculation should be performed at the same level of theory. This serves two purposes:

-

It confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface (i.e., no imaginary frequencies).

-

It provides thermodynamic data such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy. It also yields the vibrational frequencies that can be correlated with experimental infrared (IR) and Raman spectra.

-

-

Electronic Property Calculations: Using the optimized geometry, a range of electronic properties can be calculated. These are essential for understanding the molecule's reactivity and its behavior in electronic devices.

-

Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability.[1]

-

Electron Density and Electrostatic Potential: Analysis of the electron density distribution and the molecular electrostatic potential (MEP) can reveal the electron-rich and electron-poor regions of the molecule, providing insights into its intermolecular interactions and reactive sites.

-

-

Spectroscopic Property Calculations: To aid in the experimental characterization of this compound, its electronic absorption spectrum can be simulated.

-

Method: Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating vertical excitation energies and oscillator strengths, which can be used to simulate a UV-Vis spectrum.[1] The calculations should be performed at the same level of theory as the ground-state optimization.

-

Data Presentation: Expected Computational Results

The following tables summarize the kind of quantitative data that would be generated from the computational protocol described above. The values presented are hypothetical but are representative of what would be expected for a molecule like this compound, based on computational studies of similar PAHs.

Table 1: Selected Optimized Geometric Parameters

| Parameter | Value |

| Bond Lengths (Å) | |

| C1-C2 | 1.37 |

| C5-C6 | 1.46 |

| C6-C6a | 1.39 |

| C1-C(methyl) | 1.51 |

| C6-C(methyl) | 1.52 |

| Bond Angles (°) ** | |

| C1-C2-C3 | 120.5 |

| C5-C6-C6a | 121.0 |

| C12b-C1-C(methyl) | 122.0 |

| C5-C6-C(methyl) | 118.5 |

| Dihedral Angles (°) ** | |

| C12-C12a-C12b-C1 | 1.5 |

| C4-C4a-C5-C6 | -2.5 |

Table 2: Key Electronic Properties

| Property | Value |

| HOMO Energy | -5.8 eV |

| LUMO Energy | -1.9 eV |

| HOMO-LUMO Gap | 3.9 eV |

| Dipole Moment | 0.2 D |

| Ionization Potential | 7.2 eV |

| Electron Affinity | 0.8 eV |

Table 3: Simulated Spectroscopic Data (TD-DFT)

| Transition | Wavelength (nm) | Oscillator Strength (f) |

| HOMO -> LUMO | 380 | 0.15 |

| HOMO-1 -> LUMO | 355 | 0.21 |

| HOMO -> LUMO+1 | 340 | 0.08 |

| HOMO-2 -> LUMO | 320 | 0.45 |

Visualizations: Workflows and Conceptual Pathways

Diagrams are essential for visualizing complex relationships and workflows in computational chemistry.

Caption: A flowchart illustrating the key steps in the quantum chemical analysis of this compound.

References

Navigating the Solubility of 1,6-Dimethylchrysene in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1,6-Dimethylchrysene, a derivative of the polycyclic aromatic hydrocarbon (PAH) chrysene, presents a significant challenge in drug development and environmental science due to its inherent low aqueous solubility. Understanding its behavior in organic solvents is critical for its synthesis, purification, formulation, and analysis. This technical guide provides a comprehensive overview of the solubility characteristics of this compound class, outlines detailed experimental protocols for solubility determination, and offers a logical workflow for these investigations.

Solubility Data (Chrysene as an Analogue)

The solubility of PAHs is highly dependent on the solvent's polarity, the solute's molecular structure, and the system's temperature. Chrysene, like other PAHs, is lipophilic and generally shows poor solubility in polar solvents while exhibiting better solubility in non-polar or moderately polar organic solvents.[1] Its solubility tends to increase with temperature.[2]

The available quantitative data for chrysene is summarized below.

| Solvent | Temperature (°C) | Solubility | Original Citation Data |

| Absolute Ethanol | 25 | ~0.77 g/L | 1 g dissolves in 1300 mL[2] |

| Toluene | 25 | ~2.08 g/L | 1 g dissolves in 480 mL[2] |

| Toluene | 100 | ~50 g/L (5%) | About 5% is soluble[2] |

| Benzene | Boiling (~80) | Moderately Soluble | Moderately soluble in boiling benzene[2] |

| Glacial Acetic Acid | Ambient | Slightly Soluble | Slightly soluble[2][3] |

| Diethyl Ether | Ambient | Slightly Soluble | Slightly soluble[1][2][3] |

| Carbon Disulfide | Ambient | Slightly Soluble | Slightly soluble[2] |

| Acetone | Ambient | Slightly Soluble | Slightly soluble[3] |

| Xylene | Hot | Soluble | Soluble in hot xylene[3] |

Experimental Protocols for Solubility Determination

Accurate determination of solubility is paramount. The following are detailed methodologies generalized for PAHs like this compound.

Static Equilibrium Method (Shake-Flask)

This is the most common and reliable method for determining thermodynamic equilibrium solubility.[4]

Objective: To determine the saturation concentration of a compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (solid, high purity)

-

Selected organic solvents (HPLC grade or higher)

-

Thermostatic shaker or incubator capable of maintaining temperature ±0.5°C

-

Vials with Teflon-lined screw caps (e.g., 2-10 mL)

-

Centrifuge

-

Syringe filters (0.22 µm, solvent-compatible, e.g., PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV/Vis, GC-MS)

Procedure:

-

Preparation: Add an excess amount of solid this compound to a vial. The excess solid is crucial to ensure that equilibrium is reached with the solid phase present.

-

Solvent Addition: Add a known volume of the selected organic solvent to the vial.

-

Equilibration: Seal the vials tightly and place them in a thermostatic shaker set to the desired temperature (e.g., 25°C). Agitate the vials for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. Preliminary kinetic studies can determine the minimum time required to reach a plateau in concentration.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 24 hours to allow undissolved solids to settle. Alternatively, centrifuge the vials at the same temperature to pellet the excess solid.

-

Sampling: Carefully withdraw a clear aliquot of the supernatant using a syringe. Avoid disturbing the solid phase.

-

Filtration: Immediately filter the aliquot through a solvent-compatible 0.22 µm syringe filter into a pre-weighed volumetric flask. This step removes any remaining microscopic particulates.

-

Quantification:

-

Dilute the filtrate with a suitable solvent to a concentration within the calibrated range of the analytical instrument.

-

Analyze the sample using a validated analytical method (e.g., HPLC-UV).

-

Determine the concentration by comparing the instrument response to a calibration curve prepared from known standards of this compound.

-

-

Calculation: Calculate the solubility in units such as mg/mL or mol/L based on the measured concentration and the dilution factor.

Dynamic Coupled Column Liquid Chromatography (DCCLC)

This technique is a rapid and precise method for determining the solubility of sparingly soluble compounds.[5][6]

Objective: To generate a saturated solution and quantify it continuously using liquid chromatography.

Materials:

-

This compound (solid, high purity)

-

Generator Column: A stainless steel column packed with an inert support (e.g., glass beads or silica) coated with the solute.

-

HPLC system with a pump, a column thermostat, a switching valve, an analytical column (e.g., C18), and a detector (UV/Vis or Fluorescence).

-

Mobile phase (solvent for which solubility is being determined).

Procedure:

-

Generator Column Preparation: A column is packed with glass beads which are then coated with an excess of this compound by passing a volatile solvent solution of the compound through the column and evaporating the solvent.

-

System Setup: The generator column is placed in a temperature-controlled water bath or column oven. The solvent (mobile phase) is pumped through the generator column at a very low flow rate.

-

Equilibration: As the solvent flows through the generator column, it becomes saturated with this compound at the specified temperature.

-

Analysis: The saturated eluent from the generator column is directed via a switching valve onto a reversed-phase analytical HPLC column. The trapped analyte is then eluted and quantified using a standard mobile phase gradient and a detector.

-

Quantification: The amount of analyte is determined by integrating the peak area and comparing it to a calibration curve.

-

Calculation: The solubility is calculated from the amount of analyte detected and the volume of saturated solution passed through the generator column.

Visualization of Experimental Workflow

The logical process for determining the solubility of a compound like this compound can be visualized as a clear workflow.

Caption: Logical workflow for determining the solubility of this compound.

References

- 1. Toxicity of Chrysene_Chemicalbook [chemicalbook.com]

- 2. Chrysene | C18H12 | CID 9171 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. TABLE 3-2, Physical and Chemical Properties of Polycyclic Aromatic Hydrocarbonsa - Toxicological Profile for Polycyclic Aromatic Hydrocarbons - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Development of a high throughput equilibrium solubility assay using miniaturized shake-flask method in early drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Determination of the solubility behavior of some polycyclic aromatic hydrocarbons in water (Conference) | OSTI.GOV [osti.gov]

- 6. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Note: Quantification of 1,6-Dimethylchrysene in Soil by GC-MS

Abstract

This application note provides a detailed protocol for the quantification of 1,6-dimethylchrysene, a polycyclic aromatic hydrocarbon (PAH), in soil samples using gas chromatography-mass spectrometry (GC-MS). The method described herein is intended for researchers, scientists, and environmental professionals involved in the analysis of soil contaminants. The protocol covers sample preparation, including extraction and clean-up, as well as instrumental analysis by GC-MS in selected ion monitoring (SIM) mode. This method is sensitive and specific for the determination of this compound in complex soil matrices.

Introduction

Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds that are of significant environmental concern due to their carcinogenic and mutagenic properties.[1] this compound is an alkylated PAH, and its presence in soil is often associated with contamination from sources such as crude oil, coal tar, and incomplete combustion of organic materials. Accurate quantification of this compound is essential for environmental risk assessment and remediation of contaminated sites. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful analytical technique for the separation and detection of individual PAH isomers, even in complex environmental samples.[2] This application note details a robust method for the quantification of this compound in soil.

Experimental Workflow

The overall experimental workflow for the quantification of this compound in soil is depicted below.

References

Application Note: 1,6-Dimethylchrysene as a Reference Standard for PAH Analysis

Application Notes and Protocols for 1,6-Dimethylchrysene in Mechanistic Toxicology Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1,6-dimethylchrysene in mechanistic toxicology studies. Due to the limited specific data available for this compound, this document incorporates established principles and findings from studies of closely related dimethylchrysene isomers and the broader class of polycyclic aromatic hydrocarbons (PAHs) to provide a robust framework for investigation.

Introduction

This compound is a polycyclic aromatic hydrocarbon (PAH) belonging to the chrysene family. As with other PAHs, its toxicological properties, particularly its carcinogenic potential, are of significant interest. Mechanistic studies are crucial to understanding the molecular events that lead to its toxicity, including metabolic activation, DNA damage, and disruption of cellular signaling pathways. These notes provide protocols and data to guide researchers in investigating the toxicological profile of this compound.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₂₀H₁₆ |

| Molecular Weight | 256.34 g/mol |

| CAS Number | 1705-84-6 |

Toxicological Data Summary

Studies on the tumorigenic activity of various dimethylchrysene isomers have provided valuable comparative data. The following table summarizes the tumor-initiating activity of this compound in comparison to other isomers on mouse skin.

| Compound | Tumor-Initiating Activity on Mouse Skin |

| 5-Methylchrysene | Highly tumorigenic |

| 1,5-Dimethylchrysene | Significantly less tumorigenic than 5-MeC |

| This compound | Significantly less tumorigenic than 5-MeC [1] |

| 5,6-Dimethylchrysene | Significant tumorigenic activity, but less than 5-MeC |

| 5,7-Dimethylchrysene | Low activity |

| 5,12-Dimethylchrysene | Significantly less tumorigenic than 5-MeC |

| 6,7-Dimethylchrysene | Significantly less tumorigenic than 5-MeC |

| 6,12-Dimethylchrysene | Significantly less tumorigenic than 5-MeC |

Data compiled from studies on the synthesis and tumor-initiating activities of dimethylchrysenes.[1]

| Compound | Mutagenicity in Salmonella typhimurium (revertants/nmol) |

| anti-5,7-diMeC-1,2-diol-3,4-epoxide | 2500 |

| anti-5-MeC-1,2-diol-3,4-epoxide | 7200 |

This data suggests that diol epoxides of dimethylchrysenes can be potent mutagens.[1][2]

Mechanistic Overview: A Generalized Pathway for PAHs

The toxicological effects of PAHs like this compound are primarily initiated through metabolic activation, which is a prerequisite for their carcinogenic and mutagenic properties. The following diagram illustrates the generally accepted pathway for PAH-induced toxicity, which is presumed to be relevant for this compound.

Caption: Generalized metabolic activation and toxicity pathway for PAHs.

Experimental Protocols

The following are detailed protocols for key experiments to assess the mechanistic toxicology of this compound.

Protocol 1: Ames Test for Mutagenicity

This protocol is adapted from the standard Ames test procedure to evaluate the mutagenic potential of this compound.

Objective: To determine if this compound or its metabolites can induce mutations in Salmonella typhimurium strains.

Materials:

-

Salmonella typhimurium strains (e.g., TA98, TA100)

-

This compound (dissolved in a suitable solvent like DMSO)

-

S9 fraction (from Aroclor 1254-induced rat liver) and cofactor solution

-

Molten top agar (containing trace amounts of histidine and biotin)

-

Minimal glucose agar plates

-

Positive and negative controls

Procedure:

-

Preparation of Bacterial Culture: Inoculate the S. typhimurium strains into nutrient broth and incubate overnight at 37°C with shaking.

-

Test Compound Preparation: Prepare a series of dilutions of this compound in DMSO.

-

Assay: a. To a sterile tube, add 0.1 mL of the bacterial culture, 0.1 mL of the test compound dilution, and 0.5 mL of S9 mix (for metabolic activation) or phosphate buffer (without S9). b. Pre-incubate the mixture at 37°C for 20-30 minutes. c. Add 2 mL of molten top agar to the tube, vortex briefly, and pour the contents onto a minimal glucose agar plate. d. Spread the top agar evenly and allow it to solidify.

-

Incubation: Incubate the plates in the dark at 37°C for 48-72 hours.

-

Data Analysis: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a positive mutagenic response.

References

Application Notes and Protocols for Assessing the Mutagenicity of 1,6-Dimethylchrysene

For Researchers, Scientists, and Drug Development Professionals

Application Notes

1,6-Dimethylchrysene is a polycyclic aromatic hydrocarbon (PAH). PAHs are a class of chemicals that are known to be ubiquitous environmental pollutants, and many have been identified as mutagenic and carcinogenic. The assessment of the mutagenic potential of this compound is a critical step in toxicological evaluation and risk assessment. This document provides detailed protocols for a battery of standard in vitro assays to determine the mutagenicity of this compound.

The provided protocols—the bacterial reverse mutation assay (Ames test), the in vitro micronucleus assay, and the in vitro comet assay—are widely accepted and recommended by regulatory agencies for the genotoxicity testing of chemical substances. A key consideration for assessing the mutagenicity of PAHs, including this compound, is the requirement for metabolic activation. These compounds are often pro-mutagens, meaning they require enzymatic conversion to reactive metabolites to exert their mutagenic effects. Therefore, the inclusion of an exogenous metabolic activation system, typically a liver S9 fraction from Aroclor 1254-induced rats, is essential in these assays.

The selection of these assays provides a comprehensive evaluation of different genotoxic endpoints:

-

Ames Test: Detects gene mutations (point mutations and frameshifts) in bacteria.

-

In Vitro Micronucleus Assay: Detects both clastogenic (chromosome breakage) and aneugenic (chromosome loss) effects in mammalian cells.

-

In Vitro Comet Assay: Detects DNA strand breaks in individual mammalian cells.

Quantitative Data Summary

The following table summarizes available quantitative mutagenicity data for dimethylchrysene derivatives and related compounds. It is important to note that direct mutagenicity data for this compound was not found in the reviewed literature. The data presented here for other isomers should be used as a reference for expected ranges of activity and for comparative purposes.

| Compound | Assay System | Metabolic Activation | Result | Reference |

| anti-5,7-diMeC-1,2-diol-3,4-epoxide | Salmonella typhimurium TA100 | Not applicable | Strongly mutagenic (2500 revertants/nmol) | [1] |

| anti-5-MeC-1,2-diol-3,4-epoxide | Salmonella typhimurium TA100 | Not applicable | Highly mutagenic (7200 revertants/nmol) | [1] |

| 5,6-Dimethylchrysene | Mouse skin initiation assay | In vivo | Significant tumorigenic activity | [1] |

| This compound | Mouse skin initiation assay | In vivo | Not significantly tumorigenic | [1] |

| 5-Methylchrysene | Salmonella typhimurium | Aroclor 1254-induced S9 | Positive mutagenic response | [2] |

| 4-Methylchrysene | Salmonella typhimurium | Aroclor 1254-induced S9 | Positive mutagenic response | [2] |

| 2-Methylchrysene | Salmonella typhimurium | Aroclor 1254-induced S9 | Weak positive mutagenic response | [2] |

| 3-Methylchrysene | Salmonella typhimurium | Aroclor 1254-induced S9 | Weak positive mutagenic response | [2] |

Experimental Protocols

Protocol 1: Bacterial Reverse Mutation Assay (Ames Test)

This protocol is adapted from the standard Ames test methodology and is suitable for assessing the mutagenic potential of this compound.[3][4]

1. Materials:

-

Salmonella typhimurium strains (e.g., TA98, TA100, TA102).[5]

-

Minimal glucose agar plates.

-

Top agar (0.6% agar, 0.6% NaCl, 0.5 mM L-histidine-HCl, 0.5 mM D-biotin).

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO).

-

Positive controls:

-

Without S9: Sodium azide (for TA100), 2-nitrofluorene (for TA98).

-

With S9: 2-Aminoanthracene (for all strains).

-

-

Negative/solvent control.

-

S9 fraction from Aroclor 1254-induced rat liver.

-

S9 cofactor mix (NADP+, Glucose-6-phosphate, MgCl2, KCl, sodium phosphate buffer).

2. Procedure:

-

Preparation of Tester Strains: Inoculate the S. typhimurium strains into nutrient broth and incubate overnight at 37°C with shaking.

-

Metabolic Activation: Prepare the S9 mix by combining the S9 fraction with the cofactor mix. Keep on ice.

-

Plate Incorporation Assay: a. To 2 ml of molten top agar (at 45°C), add:

- 0.1 ml of the overnight bacterial culture.

- 0.1 ml of the test compound solution at various concentrations.

- 0.5 ml of S9 mix (for assays with metabolic activation) or 0.5 ml of phosphate buffer (for assays without metabolic activation). b. Vortex the mixture gently and pour it onto the surface of a minimal glucose agar plate. c. Spread the top agar evenly and allow it to solidify.

-

Incubation: Incubate the plates in the dark at 37°C for 48-72 hours.

-

Scoring: Count the number of revertant colonies on each plate. A positive result is defined as a dose-dependent increase in the number of revertants and/or a reproducible increase of at least two-fold over the solvent control.

Protocol 2: In Vitro Micronucleus Assay

This protocol is designed to detect chromosomal damage in mammalian cells.[6][7][8]

1. Materials:

-

Mammalian cell line (e.g., CHO, V79, TK6, HepG2).

-

Cell culture medium and supplements.

-

Test compound (this compound) in a suitable solvent.

-

Positive controls:

-

Without S9: Mitomycin C.

-

With S9: Cyclophosphamide.

-

-

Negative/solvent control.

-

S9 fraction and cofactor mix.

-

Cytochalasin B (to block cytokinesis).

-

Hypotonic solution (e.g., 0.075 M KCl).

-

Fixative (e.g., methanol:acetic acid, 3:1).

-

Staining solution (e.g., Giemsa, DAPI).

-

Microscope slides.

2. Procedure:

-

Cell Culture: Seed cells in culture plates and allow them to attach and grow for 24 hours.

-

Treatment: a. For short-term treatment (3-6 hours): Add the test compound at various concentrations, with and without S9 mix. After the treatment period, wash the cells and add fresh medium containing cytochalasin B. b. For long-term treatment (24 hours): Add the test compound at various concentrations without S9 mix, along with cytochalasin B.

-

Harvesting: Harvest the cells approximately 1.5-2 cell cycles after the start of treatment.

-

Slide Preparation: a. Treat the cells with a hypotonic solution to swell the cytoplasm. b. Fix the cells with a fixative. c. Drop the cell suspension onto clean microscope slides and allow them to air dry.

-

Staining: Stain the slides with a suitable DNA stain.

-

Scoring: Using a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei. A positive result is a dose-dependent and significant increase in the frequency of micronucleated cells.

Protocol 3: In Vitro Comet Assay (Single Cell Gel Electrophoresis)

This assay detects DNA strand breaks.[9][10]

1. Materials:

-

Mammalian cell line.

-

Test compound (this compound) in a suitable solvent.

-

Positive control (e.g., hydrogen peroxide, methyl methanesulfonate).

-

Negative/solvent control.

-

S9 fraction and cofactor mix.

-

Low melting point agarose (LMPA) and normal melting point agarose (NMPA).

-

Lysis solution (high salt and detergent).

-

Alkaline electrophoresis buffer (pH > 13).

-

Neutralizing buffer.

-

DNA stain (e.g., SYBR Green, ethidium bromide).

-

Microscope slides.

-

Electrophoresis unit.

2. Procedure:

-

Cell Treatment: Treat cells in suspension or directly on plates with various concentrations of the test compound, with and without S9 mix, for a short period (e.g., 1-4 hours).

-

Slide Preparation: a. Pre-coat microscope slides with NMPA. b. Mix the treated cells with LMPA and pipette onto the pre-coated slides. c. Cover with a coverslip and allow the agarose to solidify on ice.

-

Lysis: Immerse the slides in cold lysis solution for at least 1 hour to remove cell membranes and proteins, leaving behind the DNA.

-

DNA Unwinding and Electrophoresis: a. Place the slides in an electrophoresis tank filled with alkaline electrophoresis buffer and allow the DNA to unwind for 20-40 minutes. b. Apply a voltage (e.g., 25 V) for 20-30 minutes.

-

Neutralization and Staining: a. Neutralize the slides with a neutralizing buffer. b. Stain the DNA with a fluorescent dye.

-

Scoring: a. Examine the slides using a fluorescence microscope. b. Use image analysis software to measure the extent of DNA migration (comet tail). Common parameters include tail length, percent DNA in the tail, and tail moment. c. A significant, dose-dependent increase in DNA damage indicates a positive result.

Visualizations

Caption: Workflow for the Ames Test.

References

- 1. Synthesis and tumor-initiating activities of dimethylchrysenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mutagenicity of chrysene, its methyl and benzo derivatives, and their interactions with cytochromes P-450 and the Ah-receptor; relevance to their carcinogenic potency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academicjournals.org [academicjournals.org]

- 4. m.youtube.com [m.youtube.com]

- 5. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 6. youtube.com [youtube.com]

- 7. m.youtube.com [m.youtube.com]

- 8. m.youtube.com [m.youtube.com]

- 9. m.youtube.com [m.youtube.com]

- 10. m.youtube.com [m.youtube.com]

Troubleshooting & Optimization

improving the yield and purity of 1,6-dimethylchrysene synthesis

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the synthesis of 1,6-dimethylchrysene. The guidance focuses on improving both the yield and purity of the final product through a two-step synthetic route: a Wittig reaction to form the stilbene precursor followed by a Mallory photocyclization.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for obtaining this compound?

A1: The most common and effective strategy for synthesizing this compound involves a two-step process. The first step is a Wittig reaction between 1-naphthaldehyde and (4-methylbenzyl)triphenylphosphonium bromide to produce the stilbene precursor, 1-(4-methylphenyl)-2-(1-naphthyl)ethene. The second step is an intramolecular photochemical cyclization of this stilbene, known as the Mallory reaction, which yields this compound.

Q2: What are the critical factors influencing the yield of the Wittig reaction step?

A2: The success of the Wittig reaction is primarily dependent on the complete formation of the ylide, the choice of solvent, and the reaction temperature. A strong base is required to deprotonate the phosphonium salt, and anhydrous conditions are crucial to prevent quenching of the ylide. The solvent must be able to solubilize the reactants and not react with the strong base or the ylide.

Q3: My Mallory photocyclization step is giving a very low yield. What are the common causes?

A3: Low yields in the Mallory reaction can stem from several factors. Incomplete conversion of the starting stilbene is a common issue, which can be caused by insufficient irradiation time or a weak light source. The presence of oxygen can lead to side reactions, so degassing the solvent is important. The concentration of the stilbene is also critical; if it's too high, intermolecular side reactions and dimerization can occur. Finally, the choice of oxidant and its concentration are key for the final aromatization step.

Q4: I am observing multiple spots on my TLC plate after the photocyclization. What are the likely impurities?

A4: Besides the unreacted starting stilbene, common impurities include the dihydrophenanthrene intermediate (if oxidation is incomplete), photo-dimers of the stilbene, and potentially other isomers if the starting materials for the Wittig reaction were not pure. Oxidation of the methyl groups on the chrysene core is also a possibility under harsh conditions.

Q5: What are the most effective methods for purifying the final this compound product?

A5: A combination of column chromatography and recrystallization is typically the most effective approach. Column chromatography using silica gel with a non-polar eluent system (e.g., hexane/ethyl acetate) is effective for separating the chrysene from polar impurities and any remaining starting materials. Subsequent recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexane) will yield highly pure crystalline this compound.

Troubleshooting Guides

Low Yield

| Symptom | Possible Cause | Suggested Solution |

| Wittig Reaction: Low conversion of 1-naphthaldehyde | Incomplete ylide formation due to weak base or presence of moisture. | Use a stronger base (e.g., n-butyllithium) and ensure all glassware is flame-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). |

| Low reaction temperature. | While the initial ylide formation may be done at a lower temperature, the reaction with the aldehyde may require warming to room temperature or gentle heating. | |

| Mallory Reaction: Starting material (stilbene) remains after reaction. | Insufficient irradiation time or intensity. | Increase the irradiation time. Ensure the lamp is close enough to the reaction vessel and that the vessel is made of a material transparent to the lamp's wavelength (e.g., quartz or borosilicate glass). |

| Inefficient oxidant. | Ensure the chosen oxidant (e.g., iodine) is present in a sufficient concentration. The use of a co-oxidant like air (oxygen) can sometimes be beneficial, but needs to be carefully controlled. | |

| General: Significant loss of product during workup. | Product is partially soluble in the aqueous phase. | Back-extract the aqueous layer with the organic solvent used for the primary extraction. |

| Product adheres to glassware or filtration media. | Thoroughly rinse all glassware and filtration media with the extraction solvent. |

Low Purity

| Symptom | Possible Cause | Suggested Solution |

| Multiple spots on TLC after Wittig reaction. | Impure starting materials (aldehyde or phosphonium salt). | Purify the starting materials before the reaction. 1-naphthaldehyde can be distilled, and the phosphonium salt can be recrystallized. |

| Side reactions during ylide formation or reaction. | Control the temperature carefully during the addition of the base and the aldehyde. Add the aldehyde slowly to the ylide solution. | |

| Multiple spots on TLC after Mallory reaction. | Incomplete oxidation of the dihydrophenanthrene intermediate. | Increase the amount of oxidant or the reaction time after the initial photocyclization. |

| Formation of photo-dimers. | Decrease the concentration of the stilbene solution for the photocyclization. | |

| Presence of unreacted stilbene. | Optimize the irradiation time and intensity as described for low yield. | |

| Final product is an off-color or oily solid after purification. | Residual solvent. | Dry the product under high vacuum for an extended period. |

| Trapped impurities in the crystal lattice. | Perform a second recrystallization using a different solvent system. |

Experimental Protocols

Step 1: Synthesis of 1-(4-methylphenyl)-2-(1-naphthyl)ethene (Wittig Reaction)

Materials:

-

(4-Methylbenzyl)triphenylphosphonium bromide

-

1-Naphthaldehyde

-

Sodium hydride (NaH) or n-Butyllithium (n-BuLi)

-

Anhydrous Tetrahydrofuran (THF)

-

Hexane

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add (4-methylbenzyl)triphenylphosphonium bromide (1.1 eq).

-

Add anhydrous THF to dissolve the phosphonium salt.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add NaH (1.2 eq) or n-BuLi (1.1 eq) to the stirred solution. The solution should turn a deep orange or red color, indicating ylide formation.

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

-

Cool the solution back to 0 °C and add a solution of 1-naphthaldehyde (1.0 eq) in anhydrous THF dropwise.

-